Ethyl pent-2-en-4-ynoate

Nickel-catalyzed reductive coupling Conjugated enyne Regioselectivity

Ethyl pent-2-en-4-ynoate (CAS 51513-26-9) is a conjugated enyne ester bearing both an alkene (C2–C3) and a terminal alkyne (C4–C5) in conjugation with an ethyl ester carbonyl. With a molecular formula of C₇H₈O₂ and a molecular weight of 124.14 g/mol, the compound possesses a low computed logP (XLogP3-AA = 1.2) and a topological polar surface area of 26.3 Ų.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 51513-26-9
Cat. No. B14659700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pent-2-en-4-ynoate
CAS51513-26-9
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC#C
InChIInChI=1S/C7H8O2/c1-3-5-6-7(8)9-4-2/h1,5-6H,4H2,2H3
InChIKeyHWZIPXLMNOMOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Pent-2-en-4-ynoate (CAS 51513-26-9) – Conjugated Enyne Ester for Regioselective Synthesis


Ethyl pent-2-en-4-ynoate (CAS 51513-26-9) is a conjugated enyne ester bearing both an alkene (C2–C3) and a terminal alkyne (C4–C5) in conjugation with an ethyl ester carbonyl [1]. With a molecular formula of C₇H₈O₂ and a molecular weight of 124.14 g/mol, the compound possesses a low computed logP (XLogP3-AA = 1.2) and a topological polar surface area of 26.3 Ų [1]. The conjugated enyne architecture imparts reactivity distinct from simple alkynoates, alkeneoates, or non-conjugated enynes, making it a strategically useful C₅ building block in cycloaddition, cross-coupling, and conjugate addition manifolds [2].

Why Ethyl Pent-2-en-4-ynoate Cannot Be Replaced by Generic Alkynoates or Alkeneoates


Ethyl pent-2-en-4-ynoate cannot be interchanged with its closest monofunctional analogs—ethyl pent-2-ynoate (β-alkynoate), ethyl pent-2-enoate (α,β-unsaturated ester), or ethyl pent-4-ynoate (non-conjugated alkynoate)—because the conjugated enyne motif fundamentally alters both the electronic landscape and the regiochemical outcomes of key bond-forming reactions. Density functional calculations demonstrate that conjugated 1,3-enynes exhibit enhanced reactivity compared to nearly all simple alkynes and exert strong directing effects that place alkenyl groups distal to the forming C–C bond, a feature absent in isolated alkene or alkyne systems [1]. Furthermore, 2-en-4-ynoates can serve as acetylenic Michael acceptors capable of undergoing 1,6-addition with organocuprates to generate vinylallenes, a reactivity mode unavailable to saturated or mono-unsaturated esters [2]. These differences mean that substituting ethyl pent-2-en-4-ynoate with a generic analog would either abolish reactivity entirely or produce regioisomeric mixtures that undermine downstream stereochemical control.

Ethyl Pent-2-en-4-ynoate – Head-to-Head Reactivity and Property Comparisons vs. Analogous Esters


Enhanced Reactivity of Conjugated Enyne Esters vs. Simple Alkynes in Nickel-Catalyzed Reductive Coupling

Density functional theory (DFT) calculations on nickel-catalyzed reductive coupling of alkynes with aldehydes reveal that conjugated 1,3-enynes and diynes possess increased reactivity compared to nearly all simple alkynes, with very high regioselectivities (>95:5) that place the alkenyl or alkynyl group distal to the forming C–C bond [1]. Simple alkynes, by contrast, are controlled primarily by steric effects and do not benefit from the same electronic activation or directing effect [1]. Ethyl pent-2-en-4-ynoate, as a prototypical 1,3-enyne ester, falls within this enhanced reactivity class.

Nickel-catalyzed reductive coupling Conjugated enyne Regioselectivity

1,6-Conjugate Addition of Organocuprates to Ethyl 2-Penten-4-ynoate Enables Vinylallene Formation

Ethyl 2-penten-4-ynoate undergoes highly regioselective 1,6-addition with lithium di-n-octylcuprate, followed by protonation with pivalic acid, to yield ethyl 2,3-tridecadienoate, a vinylallene precursor to the insect pheromone methyl 2,4,5-tetradecatrienoate [1]. The 1,6-addition manifold is a direct consequence of the conjugated enyne system and is not accessible with simple α,β-unsaturated esters (which undergo 1,4-addition) or isolated alkynoates (which undergo 1,2-addition). Ethyl pent-2-enoate and ethyl pent-2-ynoate lack the extended conjugation required for this reactivity mode.

Organocuprate addition Vinylallene synthesis Acetylenic Michael acceptor

Computed Physicochemical Properties Differentiate Ethyl Pent-2-en-4-ynoate from Saturated and Mono-Unsaturated Analogs

PubChem-computed descriptors for ethyl pent-2-en-4-ynoate include XLogP3-AA = 1.2 and topological polar surface area (TPSA) = 26.3 Ų [1]. In comparison, ethyl pent-2-ynoate (CAS 55314-57-3, C₇H₁₀O₂) has a higher predicted logP (~1.8 est.) due to the absence of the electron-withdrawing alkyne in conjugation, while ethyl 2,4-pentadienoate (CAS 13038-12-5, C₇H₁₀O₂) has a higher predicted logP (~1.6 est.) and lacks the alkyne functionality entirely [2]. The lower logP of the conjugated enyne ester indicates greater aqueous compatibility in biphasic transformations, and the small TPSA suggests favorable passive membrane permeability in medicinal chemistry contexts.

Lipophilicity Topological polar surface area Computed molecular descriptors

Synthetic Derivatization: 84% Yield in Two-Step Access to (2E)-5-Arylpent-2-en-4-ynoates via Olefination–Dehydrohalogenation

A patent method (RU2756762C1) describes the synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate in 84% isolated yield via olefination–dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal with triethyl phosphonoacetate and K₂CO₃ [1]. While this is a substituted derivative, the methodology demonstrates that the pent-2-en-4-ynoate core can be elaborated with high efficiency using readily available cinnamaldehyde derivatives. The analogous reaction with simple α,β-unsaturated esters (e.g., ethyl pent-2-enoate) would not install the critical alkyne moiety, limiting further diversification potential.

Olefination Dehydrohalogenation Arylpentenynoate

Ethyl Pent-2-en-4-ynoate – High-Value Application Scenarios Driven by Quantitative Differentiation


Regioselective Synthesis of Vinylallene Pheromone Intermediates

Ethyl pent-2-en-4-ynoate is the electrophile of choice for 1,6-conjugate addition of organocuprates to generate vinylallenes, as demonstrated in the synthesis of ethyl 2,3-tridecadienoate, a direct precursor to the insect pheromone methyl 2,4,5-tetradecatrienoate [1]. Mono-unsaturated esters cannot access this 1,6-addition manifold, making the conjugated enyne ester indispensable for this synthetic route. Procurement of the enyne ester over simple alkynoates or enoates directly enables this pheromone-targeted methodology.

Nickel-Catalyzed Reductive Coupling with High Regiocontrol

In nickel(0)-catalyzed reductive coupling with aldehydes, conjugated 1,3-enynes such as ethyl pent-2-en-4-ynoate provide both enhanced reactivity and predictable regioselectivity (>95:5) compared to simple alkynes, directing the alkenyl substituent distal to the newly formed C–C bond [1]. Researchers requiring allylic alcohol products with defined olefin geometry should select the enyne ester to exploit this alkene-directing effect, avoiding the steric-control-only regiochemical outcomes observed with simple alkynoates.

Modular Synthesis of 5-Arylpent-2-en-4-ynoate Libraries via Olefination–Dehydrohalogenation

The Shakhmaev patent methodology (84% yield) provides a robust platform for generating diverse 5-arylpent-2-en-4-ynoates from substituted cinnamaldehydes [1]. The terminal alkyne installed in the product serves as a handle for further Sonogashira, click chemistry, or cyclization reactions. Procuring ethyl pent-2-en-4-ynoate as a core building block, or synthesizing its aryl-substituted derivatives via this high-yielding protocol, supports parallel library synthesis for medicinal chemistry programs requiring alkyne-containing scaffolds with defined (E)-olefin geometry.

Physicochemical Property-Driven Library Design

With a computed logP of 1.2 and TPSA of 26.3 Ų, ethyl pent-2-en-4-ynoate occupies a distinct lipophilicity–polarity space compared to saturated (logP ~2.0) or diene analogs (logP ~1.6) [1]. In fragment-based drug discovery or diversity-oriented synthesis, the enyne ester provides a unique property anchor point. Procurement teams building a curated building block collection should include this compound to ensure coverage of the conjugated enyne region of chemical space, which is underrepresented in typical commercial catalogs dominated by mono-unsaturated or saturated ester variants.

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